molecular formula C18H19ClN2O2 B587511 Halofenozide-d4 CAS No. 1794827-54-5

Halofenozide-d4

Cat. No.: B587511
CAS No.: 1794827-54-5
M. Wt: 334.836
InChI Key: CNKHSLKYRMDDNQ-IRYCTXJYSA-N
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Description

Halofenozide-d4 is a labeled analogue of Halofenozide, a dibenzoylhydrazine-based pesticide. It is an ecdysteroid agonist used primarily for controlling white grubs. The compound functions by interfering with the normal growth and development of insects .

Chemical Reactions Analysis

Types of Reactions

Halofenozide-d4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

Halofenozide-d4 functions as an ecdysteroid agonist, mimicking the actions of the insect molting hormone, 20-hydroxyecdysone. It binds directly to the binding sites of 20-hydroxyecdysone and acts as a full agonist at that site. This induces premature apolysis, causing larvae to stop feeding and initiate molting prematurely. The larvae then exhibit symptoms of hyperecdysonism, such as slipping their old head capsules and failing to complete ecdysis .

Biological Activity

Halofenozide-d4, also known as RH-0345, is a synthetic compound classified as an ecdysteroid agonist. It belongs to a novel class of insect growth regulators (IGRs) that mimic the action of the natural molting hormone, 20-hydroxyecdysone. This article explores the biological activity of this compound, focusing on its effects on insect growth and reproduction, along with relevant research findings and case studies.

  • Molecular Formula : C₁₈H₁₉ClN₂O₂
  • Molecular Weight : 330.81 g/mol
  • Melting Point : 198.0-199.0 °C
  • Density : 1.205 g/cm³
  • CAS Number : 112226-61-6

This compound acts by binding to ecdysteroid receptors in insects, leading to the activation of genes associated with molting and development. This mechanism disrupts normal growth patterns, ultimately affecting reproduction and survival rates in target species.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly affects the reproductive physiology of insects:

  • Cell Viability Assay :
    • Organism : Tenebrio molitor (mealworm beetle)
    • Concentrations Tested : 1 μM and 10 μM
    • Results : At 10 μM, there was no significant effect on ecdysteroid levels; however, at 1 μM, a small but significant increase in ovarian ecdysteroids was observed .

In Vivo Studies

In vivo experiments further elucidate the compound's impact on insect reproduction:

  • Study Parameters :
    • Dosage : Topical application of 5 and 10 μg
    • Organism : Newly emerged adult females of T. molitor
  • Findings :
    • The highest dose (10 μg) significantly reduced reproductive parameters including oviposition period, fecundity, and egg viability.
    • Both doses resulted in smaller eggs with decreased dimensions (length, width, volume) compared to control groups .

Case Studies

Several case studies have highlighted the practical applications and effects of this compound in pest management:

  • Impact on Oviposition and Egg Quality :
    • A study focused on the reproductive output of T. molitor revealed that exposure to this compound led to a marked reduction in egg production and viability. This suggests potential applications for controlling pest populations through targeted reproductive disruption.
  • Behavioral Effects on Insects :
    • Behavioral assays indicated that this compound may also influence feeding and locomotion patterns in treated insects, potentially leading to increased susceptibility to environmental stressors .

Comparative Analysis with Other IGRs

CompoundMechanism of ActionTarget OrganismsEfficacy
This compoundEcdysteroid agonistT. molitorHigh
MethopreneJuvenile hormone mimicVarious insectsModerate
PyriproxyfenJuvenile hormone mimicMosquitoesHigh

Properties

IUPAC Name

N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKHSLKYRMDDNQ-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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